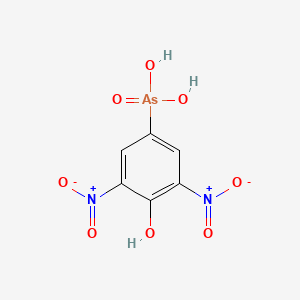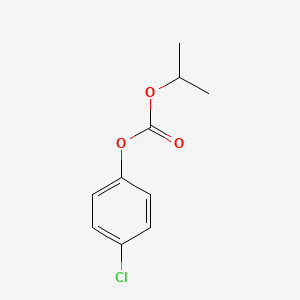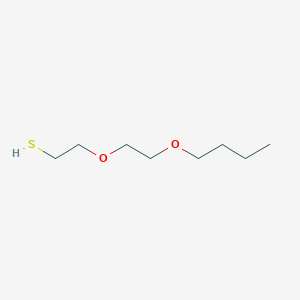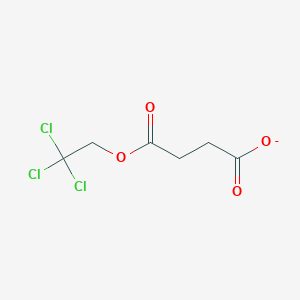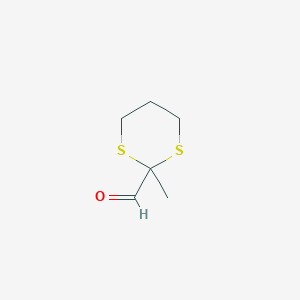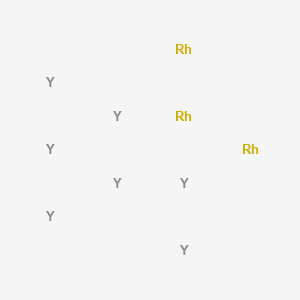
Rhodium;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium;yttrium is an intermetallic compound composed of rhodium and yttrium. This compound is known for its unique chemical, physical, and mechanical properties, which make it valuable in various industrial and scientific applications. This compound crystallizes in the CsCl-type structure and exhibits excellent mechanical properties, including high tensile strength, good stiffness, and high corrosion and oxidation resistance at elevated temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium;yttrium can be synthesized using various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct combination of elemental rhodium and yttrium at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The resulting intermetallic compound is then annealed to achieve the desired crystalline structure .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature synthesis techniques. The process may include additional steps such as purification and alloying to enhance the compound’s properties. The use of advanced techniques like full-potential linearized augmented plane wave (FP-LAPW) method within density functional theory helps in optimizing the synthesis process and ensuring the desired properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both rhodium and yttrium atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, when heated in air, this compound can combine with oxygen to form oxides. Similarly, it reacts with halogens like chlorine and bromine at high temperatures to form halides .
Major Products Formed: The major products formed from these reactions include rhodium oxides, yttrium oxides, and various halides. These products are valuable in different industrial applications due to their unique properties .
Applications De Recherche Scientifique
Rhodium;yttrium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its electronic structure and mechanical properties, which make it suitable for high-temperature and high-oxidation-resistant materials . In biology and medicine, yttrium-based materials are used in medical imaging and therapy, including radiopharmaceuticals and positron emission tomography (PET) imaging . The compound’s high ductility at room temperature also makes it valuable in engineering applications .
Mécanisme D'action
The mechanism by which rhodium;yttrium exerts its effects involves its interaction with various molecular targets and pathways. In therapeutic applications, rhodium complexes have shown anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities. These activities are mediated through interactions with biomolecules such as DNA, RNA, protein kinases, and other relevant targets
Comparaison Avec Des Composés Similaires
Rhodium;yttrium is often compared with other intermetallic compounds such as yttrium-copper (YCu) and yttrium-aluminum garnet (YAG). While YCu and YAG also exhibit high mechanical strength and oxidation resistance, this compound stands out due to its higher ductility at room temperature and unique electronic properties . These characteristics make this compound particularly valuable in applications requiring both high strength and flexibility.
List of Similar Compounds:- Yttrium-copper (YCu)
- Yttrium-aluminum garnet (YAG)
- Yttrium oxide (Y₂O₃)
- Yttrium hydroxide (Y(OH)₃)
- Yttrium halides (e.g., YCl₃, YBr₃)
Propriétés
Numéro CAS |
12038-94-7 |
|---|---|
Formule moléculaire |
Rh3Y7 |
Poids moléculaire |
931.0574 g/mol |
Nom IUPAC |
rhodium;yttrium |
InChI |
InChI=1S/3Rh.7Y |
Clé InChI |
JVAWOKOUNYSDJR-UHFFFAOYSA-N |
SMILES canonique |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Rh].[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


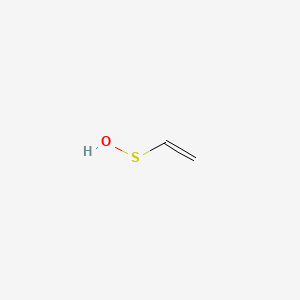
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
